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Compound of Interest

5-[(4-Fluorophenoxy)methyl]furan-
Compound Name:
2-carbohydrazide

CAS No.: 438221-91-1

Cat. No.: B3336944

Get Quote

Executive Summary

This guide provides an objective, data-driven comparison of Furan-2-carbohydrazide Schiff
bases, a class of synthetic pharmacophores increasingly utilized in drug discovery for their
antimicrobial and enzyme-inhibitory properties.

Unlike standard aliphatic hydrazides, the furan-2-carbohydrazide scaffold integrates a lipophilic
furan ring with an azomethine (-CH=N-) linker. This structure facilitates dual-mode binding:
metal chelation (crucial for metalloenzymes like Urease) and hydrogen bonding (critical for
DNA Gyrase interactions).

Key Performance Indicators (KPIs):

¢ Urease Inhibition: Copper(ll) complexes of these ligands outperform standard Thiourea,
achieving

values as low as 9.31 pM.[1]
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» DNA Gyrase Affinity: Specific pyrazole-tethered derivatives exhibit binding energies (

) of -19.09 kcal/mol, surpassing Ciprofloxacin in in silico models.

Structural Basis of Affinity

The binding efficacy of this chemical class relies on three pharmacophoric features.
Understanding these allows for rational ligand design.

Pharmacophore Logic

e Furan Ring (Head): Provides lipophilicity for membrane penetration; the oxygen atom acts as
a weak H-bond acceptor.

» Hydrazide-Azomethine Linker (Body): The -CO-NH-N=CH- motif is the "business end." It
exists in keto-enol tautomerism, allowing it to chelate metal ions (Cu?*, Ni2*) in a bidentate or
tridentate fashion.

o Aryl Substituent (Tail): The variable region. Electron-withdrawing groups (EWG) like

or

typically enhance binding affinity by increasing the acidity of the hydrazide proton.

Diagram 1: Synthesis & SAR Logic

This diagram illustrates the condensation pathway and the impact of substituents on binding
potential.
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Structure-Activity Relationship (SAR)

1

! :

! ]

| ]

! EDG (-OMe) |

! Decreases Affinity |

Furan-2-carbohydrazide I !
(Nucleophile) i o i
Condensation - H20 _IL Schiff Base Ligand | . ... .. ... .. EWG (-NO2, -F) |

(Ethanol/Reflux, H+) "'l (-CH=N- Linkage) Increases Affinity |

I Chelation |

Aryl Aldehyde 1
(Electrophile)

_________________________________________

Metal Complex
(High Affinity Inhibitor)

Metal Salt
(Cu(OAc)2 / NiCI2)

Click to download full resolution via product page

Figure 1:Synthesis workflow showing the conversion of precursors to the active Schiff base and
subsequent metal complexation for enhanced affinity.

Comparative Performance Data
A. Target 1: Urease Inhibition (Helicobacter pylori)

Urease is a nickel-dependent metalloenzyme. The furan-2-carbohydrazide ligands function by
chelating the active site nickel ions or blocking the flap closing mechanism.

Comparative Data: Ligand vs. Complex vs. Standard Data derived from spectrophotometric
Indophenol assays.
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Compound Class Variant (uM) £ SD Relative Potency

Standard Thiourea 21.80+1.88 Baseline (1.0x)
Acetohydroxamic Acid

Standard 42.12 £ 0.08 0.5x (Weaker)
(AHA)

) Unsubstituted Furan )

Ligand ) 21.80+1.88 1.0x (Equivalent)
Schiff Base

Complex Cu(ll)-Furan Complex  9.31+1.31 2.3x (Stronger)

Complex Ni(ll)-Furan Complex 11.80+1.14 1.8x (Stronger)

Complex Zn(l)-Furan Complex > 50.00 Inactive

Insight: The free ligand is only as effective as Thiourea. However, coordination with Copper(ll)
dramatically lowers the

(improves affinity). The square-planar geometry of the Cu-complex fits the urease active pocket
more efficiently than the flexible free ligand.

B. Target 2: DNA Gyrase (Antibacterial)

DNA gyrase is essential for bacterial replication.[2] Schiff bases target the ATP-binding subunit
(GyrB).

Comparative Data: Binding Energy (

) & Inhibition Data derived from AutoDock Vina and Microbroth Dilution.

Binding Energy (

Compound Structure Type | MIC
)

Standard Ciprofloxacin -11.87 kcal/mol ~26 uM

) Pyrazole-tethered
Candidate A -19.09 kcal/mol 7.69 £0.23 uM

Furan SB

] Ni(Il)-Schiff Base

Candidate B -7.30 kcal/mol 390.6 pg/mL

Complex
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Insight: Candidate A (Source 1.15) demonstrates that adding a pyrazole moiety to the furan
scaffold creates a "dual-anchor" effect, significantly outperforming Ciprofloxacin in binding
energy. The Ni(ll) complex (Candidate B), while effective against Urease, is less effective
against DNA Gyrase, suggesting that for DNA targets, steric bulk from the metal center may be
a hindrance.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must adhere to protocols that include internal validation
steps.

Protocol 1: Synthesis of Furan-2-Carbohydrazide Schiff
Bases

Objective: Obtain high-purity ligand for assay.

Reactants: Dissolve Furan-2-carbohydrazide (10 mmol) in absolute ethanol (20 mL).

Addition: Add equimolar substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde).

Catalysis: Add 2-3 drops of glacial acetic acid or

Reflux: Heat at 70-80°C for 4—6 hours.

Validation (TLC): Monitor reaction using Silica gel G plates (Solvent: Methanol/Chloroform
1:9). Success Criteria: Disappearance of aldehyde spot.

Purification: Cool to room temperature. Filter the precipitate. Recrystallize from hot ethanol.
Protocol 2: Urease Inhibition Assay (Indophenol Method)
Objective: Determine

values quantitatively.

e Enzyme Prep: Jack bean urease (25 pL, 6 U/mL).
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 Incubation: Mix enzyme with 5 pL of test compound (various concentrations in DMSO).
Incubate at 37°C for 15 min.

e Substrate: Add Urea (55 pL, 100 mM). Incubate 15 min.

o Detection: Add Phenol reagent (45 pL) and Alkali reagent (70 pL).
e Measurement: Read Absorbance at 630 nm after 50 min.

» Calculation:

Control: DMSO without inhibitor. Standard: Thiourea.[1][3][4]

Diagram 2: Assay & Docking Workflow

This diagram maps the validation logic for both wet-lab and dry-lab experiments.
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Figure 2:Dual-stream validation workflow. High correlation between Docking Scores (

) and Biological Activity (

) confirms the binding mechanism.

Mechanism of Action (Molecular Level)
Urease Binding Mode

+ Active Site: The enzyme contains a bi-nickel center (
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« Interaction: The azomethine nitrogen and the carbonyl oxygen of the furan-hydrazide act as
electron donors.

o Geometry: The Cu(ll) complexes typically adopt a distorted square planar geometry, allowing
them to slide into the active site and bridge the two Nickel ions, effectively "locking" the
enzyme.

DNA Gyrase Binding Mode[6]

o Target Residue:Asp508 and Pro1080.[5]

« Interaction: The hydrazide -NH- acts as a Hydrogen Bond Donor (HBD) to Asp508. The furan
oxygen acts as a Hydrogen Bond Acceptor (HBA).

e Pi-Stacking: The aromatic tail (phenyl ring) engages in
stacking with DNA base pairs, stabilizing the complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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